molecular formula C14H31BrGeN2OS B12758411 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide CAS No. 120626-93-9

1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide

Cat. No.: B12758411
CAS No.: 120626-93-9
M. Wt: 428.0 g/mol
InChI Key: OQIWCDMXSYCPBV-UHFFFAOYSA-N
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Description

1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide is a complex organogermanium compound. It is characterized by the presence of a thiazagermolidine ring, which is a heterocyclic structure containing germanium, sulfur, and nitrogen atoms. The compound is further substituted with two 3-methylbutyl groups and a glycyl moiety, and it is typically isolated as a hydrobromide salt.

Preparation Methods

The synthesis of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves multiple steps:

    Formation of the Thiazagermolidine Ring: This step involves the reaction of germanium tetrachloride with a thiol and an amine to form the thiazagermolidine ring.

    Substitution with 3-Methylbutyl Groups: The thiazagermolidine ring is then reacted with 3-methylbutyl halides under basic conditions to introduce the 3-methylbutyl substituents.

    Introduction of the Glycyl Moiety: The glycyl group is introduced through a peptide coupling reaction using glycyl chloride or an equivalent reagent.

    Formation of the Hydrobromide Salt: The final compound is obtained by treating the product with hydrobromic acid to form the hydrobromide salt.

Chemical Reactions Analysis

1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiazagermolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbutyl groups, using reagents like sodium azide or sodium cyanide.

    Hydrolysis: The hydrobromide salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Scientific Research Applications

1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.

    Industry: It is used in the synthesis of advanced materials, such as organogermanium polymers, which have applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide involves its interaction with biological molecules:

    Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of covalent bonds and inhibition of enzyme activity.

    Pathways Involved: It disrupts cellular redox balance by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-glycyl-, hydrobromide can be compared with other organogermanium compounds:

    1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-: This compound lacks the glycyl moiety and has different biological activity.

    1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-acetyl-: This compound has an acetyl group instead of a glycyl group, leading to different chemical reactivity and applications.

    1,3,2-Thiazagermolidine, 2,2-bis(3-methylbutyl)-3-methyl-: The presence of a methyl group instead of a glycyl group alters its interaction with biological targets.

These comparisons highlight the unique structural features and applications of this compound.

Properties

CAS No.

120626-93-9

Molecular Formula

C14H31BrGeN2OS

Molecular Weight

428.0 g/mol

IUPAC Name

2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]ethanone;hydrobromide

InChI

InChI=1S/C14H30GeN2OS.BrH/c1-12(2)5-7-15(8-6-13(3)4)17(9-10-19-15)14(18)11-16;/h12-13H,5-11,16H2,1-4H3;1H

InChI Key

OQIWCDMXSYCPBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[Ge]1(N(CCS1)C(=O)CN)CCC(C)C.Br

Origin of Product

United States

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